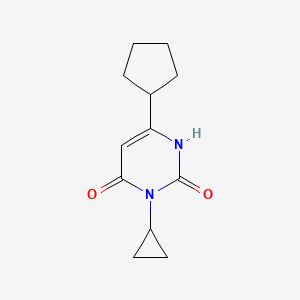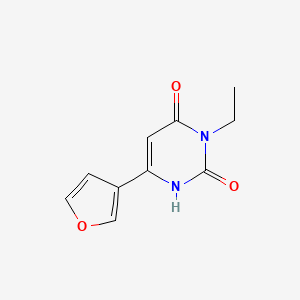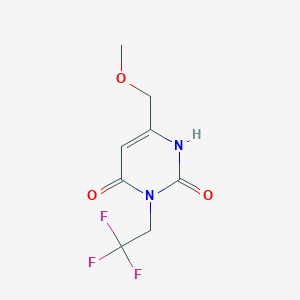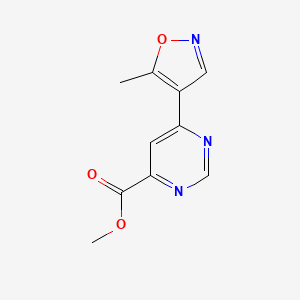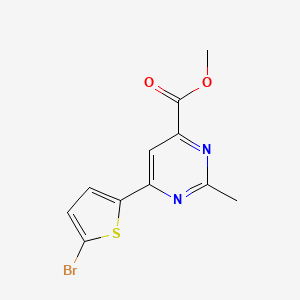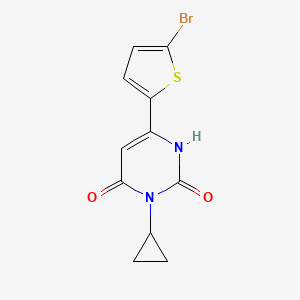
2-(4-Aminobutan-2-yl)-6-(thiophen-3-yl)-2,3-dihydropyridazin-3-one
Overview
Description
2-(4-Aminobutan-2-yl)-6-(thiophen-3-yl)-2,3-dihydropyridazin-3-one, also known as 2-ABTP, is a synthetic heterocyclic compound that has recently been studied for its potential in various scientific research applications. 2-ABTP has been found to possess a wide range of biochemical and physiological effects, which can be used in laboratory experiments.
Scientific Research Applications
Structural and Chemical Properties
- Structural Analysis : Compounds related to the target chemical show unique structural features, such as specific ring conformations and bonding interactions. For example, the study of 3-Amino-1-(thiophen-2-yl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile revealed a twisted half-boat conformation and folded dihydrophenanthrene residue, highlighting intricate structural dynamics (A. O. Al-Youbi et al., 2012).
Pharmaceutical Research
- Synthesis and Characterization : The compound's derivatives have been synthesized and characterized for their potential applications, including their use as antioxidants and corrosion inhibitors. For instance, Synthesis and Applications of Pyridazinones for Base oil Improvement explored the synthesis of Pyridazinone derivatives and their efficacy as antioxidants in oil (M. Nessim, 2017).
Materials Science
- Electroactive Polymer Synthesis : The compound's derivatives have applications in the synthesis of electroactive polymers, as demonstrated by A new approach for synthesis of electroactive phenol based polymer: 4-(2,5-Di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol and its oxidative polymer (I. Kaya & A. Aydın, 2012).
Antimicrobial and Antioxidant Research
- Antimicrobial Evaluation : The study of Structural Elucidation and Antimicrobial Evaluation of Novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones showed that some derivatives possess mild antimicrobial activities (S. M. Gomha et al., 2018).
- Antioxidant Properties : Derivatives of this compound, such as those in New thiophene-1,2,4-triazole-5(3)-ones: highly bioactive thiosemicarbazides, structures of Schiff bases and triazole-thiols, have shown high antioxidant activities in various tests (Y. Ünver et al., 2014).
Cancer Research
- Anticancer Studies : The research on Spectral, thermal, DFT calculations, anticancer and antimicrobial studies for bivalent manganese complexes of pyrano [2,3-d]pyrimidine derivatives found that some complexes exhibit notable anticancer activities (W. H. El-Shwiniy et al., 2020).
properties
IUPAC Name |
2-(4-aminobutan-2-yl)-6-thiophen-3-ylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-9(4-6-13)15-12(16)3-2-11(14-15)10-5-7-17-8-10/h2-3,5,7-9H,4,6,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCVXECOTHMKTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)N1C(=O)C=CC(=N1)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminobutan-2-yl)-6-(thiophen-3-yl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




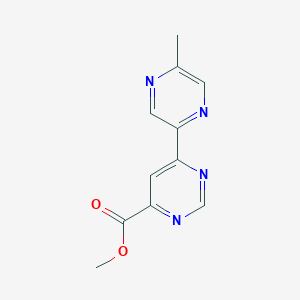

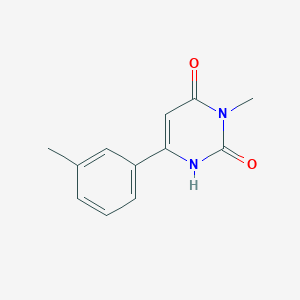

![3-Methyl-6-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484310.png)
